2-[(2-Hydroxyethyl)sulfanyl]-5-nitrobenzoic acid
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Overview
Description
2-[(2-Hydroxyethyl)sulfanyl]-5-nitrobenzoic acid is a chemical compound with the molecular formula C9H9NO5S and a molecular weight of 243.24 g/mol . This compound is characterized by the presence of a nitro group, a benzoic acid moiety, and a hydroxyethyl sulfanyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)sulfanyl]-5-nitrobenzoic acid typically involves the nitration of a benzoic acid derivative followed by the introduction of the hydroxyethyl sulfanyl group. One common method involves the nitration of 2-mercaptobenzoic acid to introduce the nitro group at the 5-position. This is followed by the reaction with ethylene oxide to introduce the hydroxyethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxyethyl)sulfanyl]-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Hydroxyethyl)sulfanyl]-5-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyethyl)sulfanyl]-5-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the hydroxyethyl sulfanyl group can modulate its solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzoic acid: Lacks the nitro and hydroxyethyl groups.
5-Nitrobenzoic acid: Lacks the sulfanyl and hydroxyethyl groups.
2-[(2-Hydroxyethyl)sulfanyl]benzoic acid: Lacks the nitro group.
Uniqueness
2-[(2-Hydroxyethyl)sulfanyl]-5-nitrobenzoic acid is unique due to the combination of the nitro, hydroxyethyl, and sulfanyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-hydroxyethylsulfanyl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5S/c11-3-4-16-8-2-1-6(10(14)15)5-7(8)9(12)13/h1-2,5,11H,3-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBFLDYDAQLPEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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